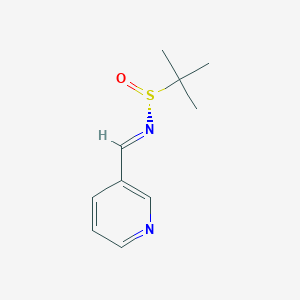![molecular formula C10H14O4 B2963253 Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylate CAS No. 1231753-64-2](/img/structure/B2963253.png)
Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylate, also known as Spirooxindole, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This molecule has a unique spirocyclic structure that makes it an attractive target for synthesis and investigation.
Wirkmechanismus
The mechanism of action of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee is not fully understood. However, studies have shown that Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee can inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee can reduce tumor growth and improve survival rates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee is its unique spirocyclic structure, which makes it an attractive target for synthesis and investigation. Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has also been shown to have potent biological activity, making it a promising lead compound for drug discovery. However, one of the limitations of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee is its low solubility in water, which can make it difficult to study in biological systems.
Zukünftige Richtungen
There are numerous future directions for the investigation of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee. One potential direction is the development of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the synthesis of functional materials using Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee as a building block. Additionally, the investigation of the mechanism of action of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee and its interactions with biological systems could provide valuable insights into the development of new drugs and therapies.
Synthesemethoden
The synthesis of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee can be achieved through various methods, including the Michael reaction, Mannich reaction, and Pictet-Spengler reaction. In the Michael reaction, an enolate reacts with an α,β-unsaturated carbonyl compound to form the spirocyclic structure. The Mannich reaction involves the condensation of an amine, aldehyde, and enolate to produce Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee. The Pictet-Spengler reaction involves the condensation of an indole and an aldehyde or ketone to form the spirocyclic structure.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In materials science, Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has been utilized as a building block for the synthesis of functional materials such as fluorescent dyes and sensors. In organic synthesis, Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has been used as a chiral auxiliary for asymmetric synthesis.
Eigenschaften
IUPAC Name |
ethyl (2R)-3-oxo-1-oxaspiro[3.4]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-2-13-9(12)7-8(11)10(14-7)5-3-4-6-10/h7H,2-6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIZJJUFJGCVLS-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)C2(O1)CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C(=O)C2(O1)CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 124708285 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2963171.png)
![3-(4-fluorophenyl)-N-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2963173.png)





![2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2963184.png)
![1-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2963189.png)


![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide](/img/structure/B2963192.png)
